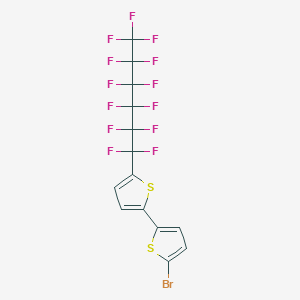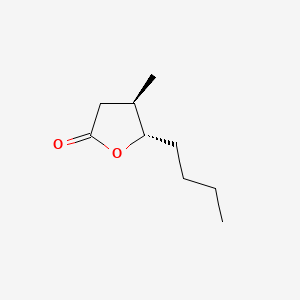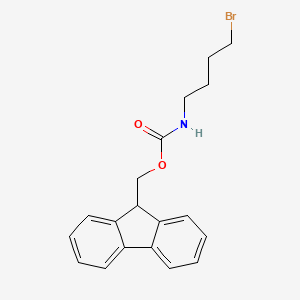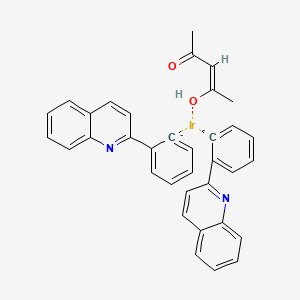
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline: is a complex compound that combines an organic molecule with a transition metal and a heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through the aldol condensation of acetaldehyde and acetone, followed by selective reduction.
Complexation with Iridium: The iridium complex can be prepared by reacting iridium trichloride with 2-phenylquinoline in the presence of a suitable ligand under inert atmosphere conditions.
Formation of the Final Compound: The final step involves the coordination of (Z)-4-hydroxypent-3-en-2-one with the iridium-2-phenylquinoline complex under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the enone moiety to a single bond, forming saturated alcohols.
Substitution: The phenyl group in 2-phenylquinoline can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of substituted phenylquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The iridium complex can act as a catalyst in various organic transformations, including hydrogenation and C-H activation reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Chemical Manufacturing: The compound can be used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The compound exerts its effects through the coordination of the iridium center with various substrates, facilitating catalytic transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion mechanisms.
Comparación Con Compuestos Similares
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline: Similar structure but with different stereochemistry.
(Z)-4-hydroxypent-3-en-2-one;ruthenium;2-phenylquinoline: Similar structure but with a different metal center.
Uniqueness:
Iridium Center: The use of iridium provides unique catalytic properties that are not observed with other metals.
Stereochemistry: The (Z)-configuration of the enone moiety can lead to different reactivity and selectivity compared to the (E)-configuration.
Propiedades
Fórmula molecular |
C35H28IrN2O2-2 |
|---|---|
Peso molecular |
700.8 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
Clave InChI |
MUXRGFSBMYEYSN-DVACKJPTSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
SMILES canónico |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
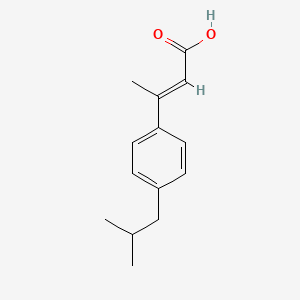
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)

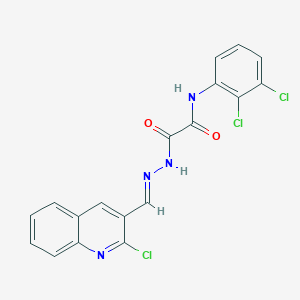
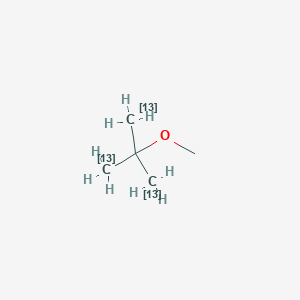
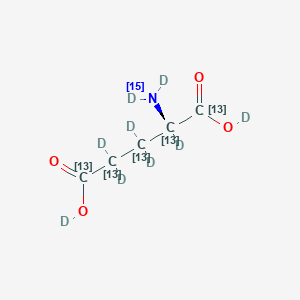
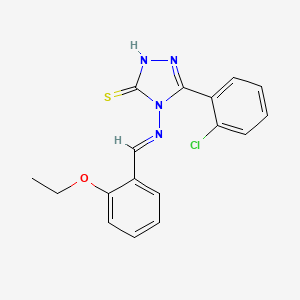
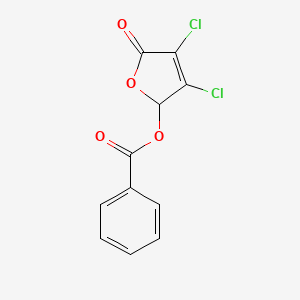
![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)
